Ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential pharmacological activities and its structural uniqueness, which makes it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of pyridine derivatives with appropriate aldehydes and ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the industrial synthesis of complex heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, using reagents like alkyl halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and are known for their pharmacological activities.
Pyrido[3,4-d]pyrimidine derivatives: Another class of compounds with comparable structural features and biological activities
Uniqueness
Ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of the butylsulfanyl group, which may confer distinct pharmacological properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C20H24N4O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 2-butylsulfanyl-7-methyl-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H24N4O3S/c1-4-6-10-28-20-23-17-16(18(25)24-20)15(13-8-7-9-21-11-13)14(12(3)22-17)19(26)27-5-2/h7-9,11,15H,4-6,10H2,1-3H3,(H2,22,23,24,25) |
InChI Key |
BUKYRDQQXOOKDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CN=CC=C3)C(=O)N1 |
Origin of Product |
United States |
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